molecular formula C17H21N3O3 B12069116 Benzyl 4-((4-hydroxy-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate

Benzyl 4-((4-hydroxy-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate

Cat. No.: B12069116
M. Wt: 315.37 g/mol
InChI Key: GSXLZCYCZAIQGJ-UHFFFAOYSA-N
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Description

Benzyl 4-((4-hydroxy-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate is a compound with an intriguing structure. Let’s break it down:

    Benzyl group: A benzene ring attached to a methyl group.

    Piperidine ring: A six-membered saturated heterocycle containing one nitrogen atom.

    Pyrazole moiety: A five-membered heterocyclic ring with two nitrogen atoms.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for Benzyl 4-((4-hydroxy-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate. One common approach involves the condensation of a piperidine derivative with a pyrazole compound, followed by benzyl esterification. The reaction typically proceeds under mild conditions, yielding the desired product.

Industrial Production:: While industrial-scale production methods may vary, laboratories often employ the following steps:

    Piperidine Derivative Synthesis: Start with a piperidine derivative (e.g., 4-(aminomethyl)piperidine).

    Pyrazole Formation: React the piperidine derivative with hydrazine to form the pyrazole ring.

    Benzyl Esterification: Introduce benzyl chloride or benzyl bromide to esterify the carboxylic acid group.

Chemical Reactions Analysis

Reactions::

    Oxidation: Benzyl 4-((4-hydroxy-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate can undergo oxidation reactions, converting the benzyl group or the pyrazole moiety.

    Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, thiols) can replace the benzyl group.

Scientific Research Applications

Benzyl 4-((4-hydroxy-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate finds applications in:

    Medicine: Potential drug candidates due to its unique structure and biological properties.

    Chemical Biology: Studying cellular processes and interactions.

    Industry: As a building block for more complex molecules.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.

Comparison with Similar Compounds

Properties

Molecular Formula

C17H21N3O3

Molecular Weight

315.37 g/mol

IUPAC Name

benzyl 4-[(4-hydroxypyrazol-1-yl)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H21N3O3/c21-16-10-18-20(12-16)11-14-6-8-19(9-7-14)17(22)23-13-15-4-2-1-3-5-15/h1-5,10,12,14,21H,6-9,11,13H2

InChI Key

GSXLZCYCZAIQGJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CN2C=C(C=N2)O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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